molecular formula C17H16N2OS2 B2716714 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895486-62-1

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No. B2716714
CAS RN: 895486-62-1
M. Wt: 328.45
InChI Key: ACHCDMIHNLFFLF-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, also known as DMBA, is a synthetic compound that has been widely studied in the field of medicinal chemistry. DMBA is a thiazole-based compound that possesses a variety of pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

Scientific Research Applications

Anticancer Activities

Compounds synthesized from derivatives of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide have demonstrated promising anticancer activities. Specific derivatives were investigated against a panel of 60 different human tumor cell lines, showing reasonable activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Another study highlighted the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which were investigated for their antitumor activities against A549 human lung adenocarcinoma cells, revealing high selectivity and apoptosis induction (Evren et al., 2019).

Antimicrobial and Antifungal Activities

Novel thiazole derivatives synthesized from this chemical backbone have been tested for antimicrobial and antifungal activities. Studies showed significant anti-bacterial and anti-fungal activities against a range of pathogens, indicating the potential for these compounds in treating infectious diseases (Saravanan et al., 2010).

Antibacterial Evaluation

A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and demonstrated promising in vitro antibacterial activities against various bacterial strains, suggesting their utility as potential leads in the design of new antibacterial agents (Lu et al., 2020).

Anticholinesterase Activity

Thiazole derivatives bearing dithiocarbamic acid esters were synthesized and evaluated for their anticholinesterase activity, showing potential as anticholinesterase agents, which could have implications in treating diseases such as Alzheimer's (Mohsen, 2014).

Corrosion Inhibition

Research into thiazole derivatives also extends into the field of materials science, with studies demonstrating the effectiveness of these compounds as corrosion inhibitors for metals in acidic environments. This suggests potential applications in protecting industrial materials (Farahati et al., 2019).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-8-9-14-16(12(11)2)19-17(22-14)18-15(20)10-21-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHCDMIHNLFFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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